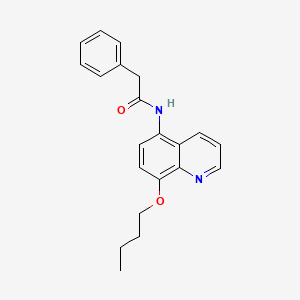![molecular formula C22H22N4 B11326430 N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11326430.png)
N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,5-dimethylphenylhydrazine with 3,5-dimethyl-2-phenylpyrazole in the presence of a suitable catalyst can lead to the formation of the desired compound. Ultrasonic-assisted synthesis has also been reported to enhance the yield and efficiency of the reaction .
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential applications in various fields. In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promising anticancer activity by inhibiting specific enzymes involved in cell proliferation. The compound has also been investigated for its potential use as an antiviral and antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, such as phosphoinositide 3-kinase (PI3K) and methionine aminopeptidase 2 (MetAP-2), contributing to its diverse biological activities .
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents and specific biological activities.
Properties
Molecular Formula |
C22H22N4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-14-10-15(2)12-19(11-14)24-20-13-16(3)23-22-17(4)21(25-26(20)22)18-8-6-5-7-9-18/h5-13,24H,1-4H3 |
InChI Key |
KQPAPBSCWZOXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11326352.png)
![Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate](/img/structure/B11326354.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11326367.png)
![7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326375.png)
![3-(4-chlorophenyl)-N-cyclopentyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11326382.png)
![8,9-dimethyl-2,7-bis(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326385.png)
![6-ethyl-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326390.png)

![2-(2-chlorophenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11326408.png)
![{2-[4-(2-Chlorobenzyl)-6,6-dimethyltetrahydro-pyran-4-yl]ethyl}-(4-isopropoxybenzyl)amine](/img/structure/B11326416.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11326422.png)


